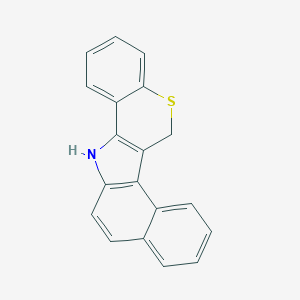
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro-, also known as BHPI, is a heterocyclic compound that has attracted attention in the scientific community due to its potential applications in drug discovery. BHPI has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The mechanism of action of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- is not fully understood. However, studies have suggested that Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- exerts its biological activities through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9.
Effets Biochimiques Et Physiologiques
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has been found to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells. Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has been shown to inhibit the replication of HIV-1 and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- offers several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has also been found to exhibit potent biological activities at low concentrations. However, one limitation of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro-. One area of research is the development of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- and its potential targets. Additionally, the efficacy of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- in animal models and clinical trials should be further explored to determine its potential as a therapeutic agent.
Méthodes De Synthèse
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- can be synthesized through a multi-step process that involves the condensation of 2-aminothiophenol and 2,3-dihydro-1H-inden-1-one. The resulting intermediate is then subjected to cyclization with 2-bromo-1-nitrobenzene, followed by reduction with sodium dithionite to yield Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro-. This synthesis method has been optimized to yield high purity Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro-.
Applications De Recherche Scientifique
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has been extensively studied for its potential applications in drug discovery. It has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, colon, lung, and prostate cancer. Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has been shown to possess anti-viral activity against HIV-1, HCV, and HSV-1.
Propriétés
Numéro CAS |
10023-25-3 |
|---|---|
Nom du produit |
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- |
Formule moléculaire |
C19H13NS |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
20-thia-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18-nonaene |
InChI |
InChI=1S/C19H13NS/c1-2-6-13-12(5-1)9-10-16-18(13)15-11-21-17-8-4-3-7-14(17)19(15)20-16/h1-10,20H,11H2 |
Clé InChI |
BFVGPEZYBWIPMA-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=CC=CC=C3S1)NC4=C2C5=CC=CC=C5C=C4 |
SMILES canonique |
C1C2=C(C3=CC=CC=C3S1)NC4=C2C5=CC=CC=C5C=C4 |
Autres numéros CAS |
10023-25-3 |
Synonymes |
6,13-Dihydrobenzo[e][1]benzothiopyrano[4,3-b]indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



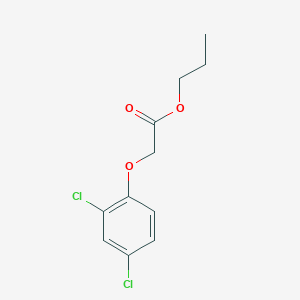
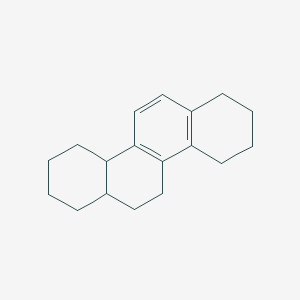
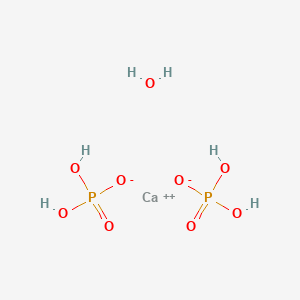
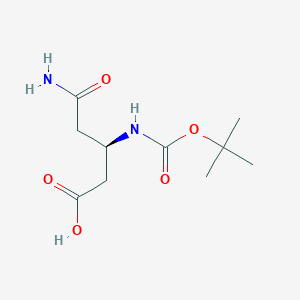
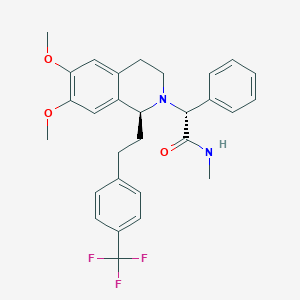
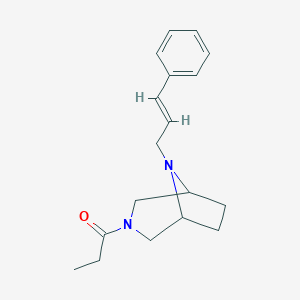
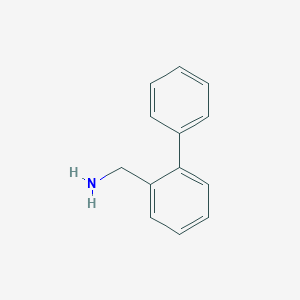
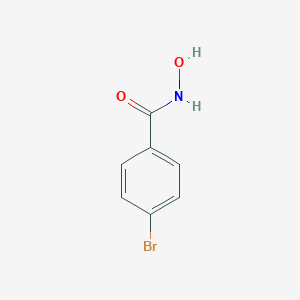
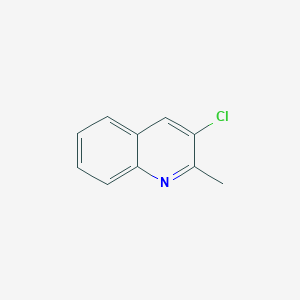

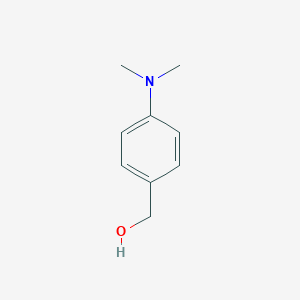
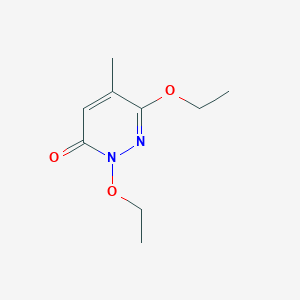
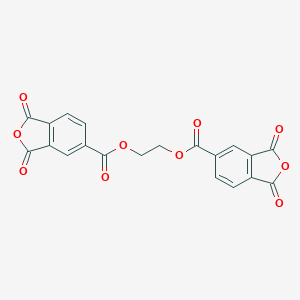
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl oleate](/img/structure/B167887.png)